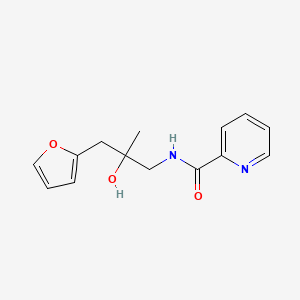

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)picolinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related furan-2-yl compounds often involves multi-step reactions starting from readily available commercial reagents. For instance, derivatives similar to N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)picolinamide can be synthesized through Povarov cycloaddition reaction/N-furoylation processes, starting from commercial reagents like p-toluidine, benzaldehyde, and trans-methyl-isoeugenol, to yield compounds with potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).

Molecular Structure Analysis

Molecular structure analysis of compounds with similar backbones involves spectroscopic and crystallographic methods. For example, X-ray diffraction and NMR spectroscopy are commonly used to confirm the chemical structures of synthesized compounds, providing insight into their molecular geometry, bond lengths, angles, and overall stability. The significant rise in energy of specific d orbitals in mixed-ligand complexes suggests strong π-donor abilities of central amido ligands, hinting at the potential electronic and bonding properties of related picolinamide compounds (Wu & Su, 1997).

Chemical Reactions and Properties

Chemical reactions involving furan and picolinamide derivatives are varied and can lead to the formation of diverse products with interesting properties. For instance, palladium-catalyzed, picolinamide-directed alkoxylation of unactivated C(sp3)-H and C(sp2)-H bonds at remote positions highlights the reactivity and versatility of picolinamide as a directing group in facilitating selective functionalization of hydrocarbon bonds, thereby expanding the utility of such compounds in organic synthesis (Zhang et al., 2012).

Scientific Research Applications

Catalytic Reactions

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)picolinamide might have applications in catalytic reactions involving furan and its derivatives. For example, the catalytic deuterium exchange reactions with organics, including furan, on Group VIII transition metals, demonstrate the reactivity of furan derivatives in the presence of catalysts. This research could be relevant for understanding the catalytic behaviors of similar compounds, including this compound, in various chemical reactions (Calf & Garnett, 1968).

Nuclease Activity

The nuclease activity of mixed ligand complexes of copper(II) with furan derivatives indicates that furan-based compounds can interact with copper to form complexes that exhibit significant biological activities. This insight might be applicable to the study of this compound in the context of its potential to form bioactive complexes (Reddy, Reddy, & Ravindra Babu, 2000).

Synthesis of Furan Derivatives

The methodology for synthesizing mono- and dialkylfurans may provide insights into the synthesis of complex furan derivatives, including this compound. This research outlines efficient strategies for the regioselective alkylation of furans, which could be relevant for synthesizing and modifying similar compounds (Bock, Bornowski, Ranft, & Theis, 1990).

Biological Evaluation of Furan Derivatives

The synthesis and biological evaluation of furan-based compounds indicate the potential of furan derivatives in medicinal chemistry, particularly as antibacterial and antifungal agents. This suggests that this compound could also possess interesting biological properties worth exploring (Velupillai, Shingare, & Mane, 2015).

Mechanism of Action

Target of Action

The compound N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)picolinamide, also known as N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}pyridine-2-carboxamide, is a furan derivative . Furan derivatives have been found to exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas . .

Mode of Action

Furan derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes

Biochemical Pathways

Furan derivatives are known to affect a variety of biochemical pathways, leading to their wide range of therapeutic effects

Result of Action

Furan derivatives are known to have a variety of therapeutic effects, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer effects

properties

IUPAC Name |

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-14(18,9-11-5-4-8-19-11)10-16-13(17)12-6-2-3-7-15-12/h2-8,18H,9-10H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STPBBAPBNAPDRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)(CNC(=O)C2=CC=CC=N2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Lithium;3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-2,2-dimethylpropanoate](/img/structure/B2493982.png)

![2-((difluoromethyl)sulfonyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2494000.png)

![4-[(4-Bromophenyl)methyl]oxan-4-amine hydrochloride](/img/structure/B2494001.png)

![2-[4-(2-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid](/img/structure/B2494003.png)

![N-[2-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl]prop-2-enamide](/img/structure/B2494004.png)